Myristoyl proline

Description

Properties

IUPAC Name |

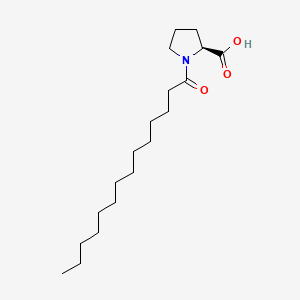

(2S)-1-tetradecanoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-16-13-14-17(20)19(22)23/h17H,2-16H2,1H3,(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWGTRJQCVYFBE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86282-96-4 | |

| Record name | Myristoyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086282964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYRISTOYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD09JD3K30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategies for Myristoyl Proline

The synthesis of this compound generally involves an amide bond formation between myristic acid and proline or its derivatives. Two main synthetic approaches are commonly used:

- Direct coupling of myristic acid with proline or proline esters using carbodiimide-based coupling agents.

- Post-translational enzymatic myristoylation of proline-containing peptides or proteins.

Chemical Synthesis via Carbodiimide-Mediated Coupling

A widely adopted chemical method for synthesizing this compound involves the use of carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to activate the carboxyl group of myristic acid for amide bond formation.

- Dissolve proline methyl ester hydrochloride in an organic solvent such as N,N-dimethylformamide (DMF) or trifluoromethanol (TMF).

- Add a base such as triethylamine dropwise to neutralize the hydrochloride salt and free the amine group.

- Add myristic acid, EDCI, and HOBt to the reaction mixture under stirring.

- Maintain the reaction at elevated temperature (e.g., 60 °C) and monitor progress by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is evaporated to remove organic solvents.

- The crude product is washed with aqueous sodium bicarbonate and water to remove impurities.

- The product is isolated by filtration, drying, and sometimes recrystallization if the melting point allows.

This method is analogous to the synthesis of other N-acyl proline derivatives, such as N-palmitoyl-L-proline, which has been reported in the literature with detailed reaction conditions and purification steps.

Hydrolysis to Obtain Free this compound

If the initial coupling is performed on proline esters (e.g., proline methyl ester), subsequent hydrolysis is required to obtain the free acid form of this compound.

- Dissolve the N-myristoyl proline methyl ester in a mixture of ethanol and water.

- Add sodium hydroxide (NaOH) and stir the mixture at room temperature or slightly elevated temperatures for several hours (e.g., 6 hours).

- After hydrolysis, remove the organic solvents under reduced pressure.

- Adjust the pH to acidic conditions (pH 2–3) using hydrochloric acid (HCl) to precipitate the free acid.

- Filter, wash, and dry the product.

This step ensures conversion of the ester to the free acid, which is essential for biological applications and further chemical modifications.

Enzymatic Myristoylation of Proline-Containing Peptides

An alternative and biologically relevant method involves enzymatic myristoylation, where N-myristoyltransferase (NMT) catalyzes the covalent attachment of myristic acid to the N-terminal glycine or proline residues of peptides or proteins.

- Co-expression of the target peptide or protein with NMT in a suitable expression system (e.g., E. coli).

- The enzyme transfers the myristoyl group from myristoyl-CoA to the N-terminal amino acid.

- The reaction is highly specific and occurs under mild, aqueous conditions.

- The product can be purified by affinity chromatography and characterized by mass spectrometry techniques such as MALDI-TOF-MS to confirm myristoylation.

This method has been demonstrated in recombinant synthesis of myristoylated peptides and proteins, showing high yields and purity, with the myristoyl group increasing hydrophobicity and altering biophysical properties.

Analytical Confirmation of this compound

Regardless of the preparation method, confirmation of the product identity and purity is critical. Common analytical techniques include:

| Technique | Purpose | Notes |

|---|---|---|

| MALDI-TOF Mass Spectrometry | Confirm molecular weight and myristoylation | Detects mass shift corresponding to myristoyl group (~210 Da) |

| Thin Layer Chromatography (TLC) | Monitor reaction progress | Visualizes reactants and products |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and retention time comparison | Myristoylated compounds elute later due to increased hydrophobicity |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Confirms amide bond formation and fatty acid attachment |

| Infrared (IR) Spectroscopy | Functional group analysis | Identifies amide bond and fatty acid carbonyl groups |

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield/Notes |

|---|---|---|---|---|

| Chemical coupling with EDCI/HOBt | Proline methyl ester, myristic acid, EDCI, HOBt, triethylamine, TMF/DCM, 60 °C | Straightforward, scalable | Requires organic solvents, purification needed | Moderate to high, depending on purification |

| Hydrolysis of ester intermediate | NaOH in ethanol/water, room temp, acidification | Converts ester to free acid | Additional step, careful pH control | High yield of free acid |

| Enzymatic myristoylation (NMT) | Recombinant expression with NMT, myristoyl-CoA | High specificity, mild conditions | Requires enzyme and expression system | High yield in biological systems |

Research Findings and Notes

- Mutagenesis studies on myristoylated proteins indicate that myristoyl attachment can be influenced by amino acid substitutions near the modification site, affecting accessibility and stability.

- Biomimetic synthesis approaches have adapted similar coupling chemistry for other N-acyl proline derivatives, suggesting that the protocols are robust and versatile.

- Enzymatic myristoylation has been validated by mass spectrometry and chromatography techniques, confirming the addition of the myristoyl group and its impact on peptide properties.

- While proline is less commonly myristoylated compared to glycine, recent advances in enzymatic methods have expanded the scope of lipidation to include proline-containing peptides.

Scientific Research Applications

Biological Research

Protein-Lipid Interactions

Myristoyl proline is instrumental in studying protein-lipid interactions and membrane targeting. It serves as a model compound to investigate how lipid modifications influence protein localization and function within cells. For instance, it has been shown that myristoylation is crucial for the membrane anchoring of proteins like GRASP55, impacting their thermal stability and solubility .

Signal Transduction

The compound is involved in regulating signaling pathways by modulating protein-membrane interactions. Research indicates that myristoylation affects proteins such as c-Abl kinase, which plays a significant role in cell development and proliferation. The myristoyl modification stabilizes the autoinhibitory state of c-Abl, thereby influencing its activation and localization .

Case Study: Myristoylation in Viruses

this compound's role extends to virology, where it has been implicated in the life cycle of picornaviruses. Studies demonstrate that inhibiting cellular myristoyltransferases can significantly reduce the infectivity of viruses like coxsackievirus B3, highlighting its potential as a target for antiviral therapies .

Medical Applications

Therapeutic Development

this compound has promising applications in drug delivery systems. Its ability to enhance membrane permeability makes it a valuable component in designing lipidated peptides for therapeutic use. This characteristic is particularly beneficial for delivering peptides across biological membranes, which is often a significant barrier in drug formulation.

Cancer Research

In cancer biology, myristoylation has been linked to apoptosis regulation and cell cycle control. Studies have shown that different N-myristoyltransferase (NMT) isoforms play distinct roles in these processes, suggesting that targeting these pathways could lead to novel cancer therapies .

Industrial Applications

Cosmetics and Personal Care Products

In the cosmetic industry, this compound is utilized for its lipidation properties, contributing to the stability and efficacy of active ingredients in formulations. Its inclusion enhances skin absorption and overall product performance, making it a valuable additive in skincare products.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of myristoyl proline involves its ability to interact with cellular membranes and proteins. The myristoyl group facilitates the anchoring of the compound to lipid bilayers, enhancing its membrane permeability. This lipidation also promotes protein-protein interactions, influencing signal transduction pathways and cellular localization of proteins.

Molecular Targets and Pathways: this compound targets various proteins involved in signal transduction, such as kinases and G-proteins. It modulates pathways related to cell growth, differentiation, and apoptosis by affecting the localization and activity of these proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Myristoyl proline shares functional and structural similarities with other acylated proline derivatives and proline-containing bioactive molecules. Below is a detailed comparison based on structural motifs, biological roles, and research findings.

Empedopeptin

- Structure : Empedopeptin contains a myristoyl side chain and two proline residues, forming an amphipathic molecule with a hydrophobic core and a hydrophilic, negatively charged region .

Functional Comparison :

Proline-Functionalized Magnetic Nanoparticles

- Structure: These nanoparticles feature proline derivatives (e.g., 10-undecenoyl-trans-4-hydroxy-l-proline) linked to polymerizable surfactants for catalytic applications .

- Functional Comparison: Property this compound Proline Nanoparticles Application Cellular signaling Asymmetric catalysis (e.g., aldol reactions) Key Feature Membrane anchoring High enantioselectivity due to proline chirality Structural Impact Stabilizes protein conformations Enhances catalytic active site geometry Research Insight: Both utilize proline’s stereochemical properties, but this compound’s hydrophobicity supports biological interactions, whereas proline nanoparticles exploit chirality for synthetic chemistry .

3-Substituted Prolines

- Structure : Proline derivatives with substituents at the 3-position (e.g., 3-hydroxyproline) to modulate peptide secondary structures .

Functional Comparison :

Property This compound 3-Substituted Prolines Role in Peptides Conformational stabilization Induction of β-turns or PPII helices Biological Impact Membrane association in signaling Peptidomimetics for drug design

Key Research Findings and Implications

Mechanistic Divergence : this compound’s Ca²⁺-dependent switching mechanism is distinct from empedopeptin’s calcium-enhanced antibiotic activity, highlighting the versatility of myristoyl-proline motifs in diverse biological contexts .

Structural Flexibility vs. Rigidity : Proline’s inherent rigidity is exploited differently—this compound stabilizes protein conformations, while 3-substituted prolines enforce specific secondary structures in synthetic peptides .

Biotechnological Applications: Proline-functionalized nanoparticles demonstrate the scalability of proline derivatives in industrial catalysis, contrasting with this compound’s niche role in cellular signaling .

Biological Activity

Myristoyl proline is a compound of significant interest in biochemical research, primarily due to its role in protein modification and cellular signaling. This article examines the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for health and disease.

Overview of Myristoylation

Myristoylation is a post-translational modification where a myristoyl group (derived from myristic acid) is covalently attached to the N-terminal glycine of proteins. This modification enhances the hydrophobicity of proteins, facilitating their association with cellular membranes and influencing their biological activity. Myristoylation plays critical roles in various cellular processes, including signal transduction, membrane localization, and protein-protein interactions.

- Membrane Targeting : The hydrophobic nature of the myristoyl group allows myristoylated proteins to insert into lipid bilayers, thus localizing them to specific membrane domains. This localization is crucial for the function of many signaling proteins, such as kinases and GTPases .

- Regulation of Protein Activity : Myristoylation can regulate protein functions by inducing conformational changes that affect their activity. For instance, the exposure of the myristoyl group can trigger allosteric changes that activate or inhibit enzymatic functions .

- Role in Viral Proteins : In retroviruses like HIV and Mason-Pfizer monkey virus (M-PMV), myristoylation is essential for the maturation and assembly of viral particles. The interaction between myristoylated viral proteins and the plasma membrane initiates critical steps in viral replication .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Kinase Regulation : this compound has been shown to allosterically regulate c-Abl kinase activity. The binding of myristic acid stabilizes an autoinhibitory conformation, while its release activates the kinase .

- Impact on Immune Responses : Myristoylation influences immune cell signaling pathways. For example, it is critical for the activation of macrophages and T cells during immune responses .

- Effects on Cell Survival : Enzymes responsible for myristoylation (N-myristoyltransferases) are vital for cell survival and have been linked to apoptosis regulation. Studies indicate that depletion of these enzymes can lead to increased cell death .

Case Studies

Several case studies illustrate the diverse effects of myristoylation:

- HIV Research : Studies examining HIV proteins have demonstrated that mutations affecting myristoylation can impair viral replication and infectivity. For instance, a mutation that sequesters the myristoyl group within the protein core resulted in defective Gag processing in infected cells .

- Cancer Biology : Research has shown that aberrant myristoylation patterns are associated with various cancers, suggesting potential therapeutic targets for interventions aimed at modulating protein modifications .

Data Table

| Aspect | Details |

|---|---|

| Modification Type | Myristoylation |

| Biological Role | Membrane localization, signal transduction, enzyme regulation |

| Key Enzymes Involved | N-myristoyltransferases (NMT1, NMT2) |

| Clinical Implications | Potential targets for cancer therapy; implications in HIV replication |

| Research Techniques Used | Molecular dynamics simulations, mutagenesis studies, proteomic analyses |

Chemical Reactions Analysis

Myristoylation Reactions Catalyzed by N-Myristoyltransferase (NMT)

Myristoylation involves the covalent attachment of a myristoyl group (C14:0 fatty acid) to the N-terminal glycine of proteins via an amide bond, a process catalyzed by NMT. While proline itself is not a substrate for NMT, its structural and catalytic roles in related systems are notable.

Key Reaction Mechanism:

-

Substrate Specificity : NMT recognizes the N-terminal glycine motif (GXXXS) in proteins .

-

Nucleophilic Attack : The α-amino group of glycine deprotonates and attacks the carbonyl carbon of myristoyl-CoA, forming a tetrahedral intermediate stabilized by NMT’s oxyanion hole .

-

CoA Release : Subsequent conformational changes in NMT release CoA, yielding a myristoylated protein .

Table 1: Critical Residues in NMT Catalysis

| Residue | Role in Catalysis |

|---|---|

| Phe-170 | Polarizes myristoyl-CoA carbonyl |

| Leu-171 | Stabilizes tetrahedral intermediate |

| Asn-246 | Binding site for inhibitors (e.g., desloratadine) |

Research Findings :

-

Mutations (e.g., I51A in M-PMV MA/PP) alter myristoyl accessibility, impacting viral protease cleavage efficiency .

-

NMT1 inhibition by desloratadine disrupts myristoylation of oncogenic proteins like VILIP3, suppressing NFκB/Bcl-2 signaling in HCC .

Proline as a Catalyst in Organic Reactions

L-Proline, a secondary amine with bifunctional acid-base properties, catalyzes asymmetric reactions via enamine/iminium activation. Though not directly involving myristoyl proline, these reactions highlight proline’s versatility.

Key Reaction Types:

-

Aldol Reaction :

-

Michael Addition :

-

Mannich Reaction :

Table 2: Proline-Catalyzed Reaction Optimization

Synergistic Systems: Myristoylation and Proline’s Structural Roles

While direct studies on this compound are absent, these intersections are notable:

-

Membrane Localization : Myristoylated proteins (e.g., c-Abl kinase) rely on lipid interactions for activity modulation. Proline’s rigidity in peptide chains may influence myristoyl exposure .

-

Synthetic Applications : Solid-phase peptide synthesis (SPPS) using Fmoc-proline enables incorporation of myristoylated glycine residues into engineered peptides .

Experimental Advances and Tools

-

Microwave-Assisted Synthesis : Proline-catalyzed reactions under microwave irradiation reduce reaction times (e.g., 10 min vs. 24 hr) while maintaining high yields (80–95%) .

-

ORDerly Data Sets : Benchmarking tools for reaction prediction (e.g., USPTO-derived data) aid in optimizing myristoylation and proline-catalyzed pathways .

Q & A

Q. Q1: What are the established methodologies for synthesizing myristoyl proline and characterizing its structural properties?

Methodological Answer:

- Synthesis : this compound is typically synthesized via acylation of proline using myristoyl chloride under basic conditions (e.g., in the presence of triethylamine). Reaction optimization involves controlling stoichiometry, temperature (0–25°C), and solvent choice (e.g., dichloromethane or DMF) to maximize yield .

- Characterization : Use H/C NMR to confirm acylation via shifts in the proline α-hydrogen and carbonyl carbons. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. Purity is assessed via HPLC with UV detection (210–220 nm for amide bonds) .

Q. Q2: How does this compound participate in biochemical pathways, particularly in stress response or protein modulation?

Methodological Answer:

- Proline Metabolism : Proline derivatives like this compound may influence stress adaptation by altering osmotic balance or redox regulation. Study transcriptional profiles of proline-metabolizing genes (e.g., P5CS, PDH) via qRT-PCR under stress conditions, comparing wild-type vs. mutant models .

- Enzyme Interactions : Use X-ray crystallography (e.g., PDB structures like 8UQ1) to analyze binding interactions with enzymes such as proline dehydrogenase (PutA). Molecular docking simulations (AutoDock Vina) can predict binding affinities .

Advanced Research Questions

Q. Q3: What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

- Dose-Response Analysis : Perform dose-dependent assays (e.g., IC determination) across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific toxicity thresholds. Include positive controls (e.g., known proline analogs) for benchmarking .

- Mechanistic Studies : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment. Validate hypotheses via CRISPR knockout of candidate pathways (e.g., apoptosis regulators) .

Q. Q4: How can researchers design experiments to study the hydrophobic interactions of the myristoyl group in protein-ligand binding?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate this compound in complex with target proteins (e.g., G-protein-coupled receptors) using GROMACS or AMBER. Calculate persistence of hydrophobic interactions (e.g., center-of-mass distances <5.5 Å over 150 ns trajectories) .

- Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics. Compare with unmodified proline to isolate the myristoyl group’s contribution .

Q. Q5: What methodologies address challenges in quantifying this compound stability under physiological conditions?

Methodological Answer:

- Stability Assays : Incubate this compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours. Include antioxidants (e.g., ascorbic acid) to test oxidative stability .

- Metabolite Identification : Use high-resolution mass spectrometry (HR-MS/MS) to identify degradation products. Fragment ion patterns can reveal cleavage sites (e.g., acyl-proline bond hydrolysis) .

Q. Q6: How can researchers reconcile discrepancies between in silico predictions and empirical data on this compound’s enzyme inhibition?

Methodological Answer:

- Machine Learning Calibration : Train models (e.g., random forest, neural networks) on existing inhibition data to refine docking scores. Validate predictions via enzyme activity assays (e.g., NADH depletion kinetics for dehydrogenases) .

- Structural Biology : Solve co-crystal structures of this compound with target enzymes to identify unmodeled interactions (e.g., water-mediated hydrogen bonds). Refine computational models using Phenix or Coot .

Methodological Guidelines

Q. Experimental Design :

Q. Data Reporting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.